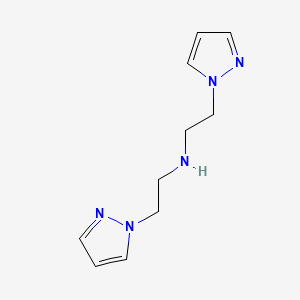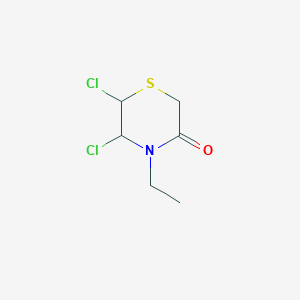
5,6-Dichloro-4-ethylthiomorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-4-ethylthiomorpholin-3-one is a chemical compound with the molecular formula C6H9Cl2NOS It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4-ethylthiomorpholin-3-one typically involves the chlorination of 4-ethylthiomorpholine followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the oxidation step may involve reagents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-4-ethylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,6-Dichloro-4-ethylthiomorpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-4-ethylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: Another heterocyclic compound with similar structural features.
Thiomorpholine derivatives: Compounds with variations in the substituents on the thiomorpholine ring.
Uniqueness
5,6-Dichloro-4-ethylthiomorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87904-93-6 |
|---|---|
Formule moléculaire |
C6H9Cl2NOS |
Poids moléculaire |
214.11 g/mol |
Nom IUPAC |
5,6-dichloro-4-ethylthiomorpholin-3-one |
InChI |
InChI=1S/C6H9Cl2NOS/c1-2-9-4(10)3-11-6(8)5(9)7/h5-6H,2-3H2,1H3 |
Clé InChI |
GBZVLXYHMBJCPC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(C(SCC1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


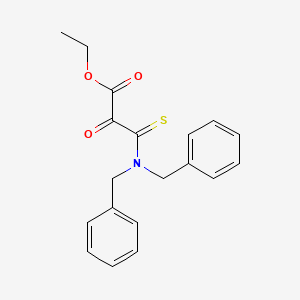

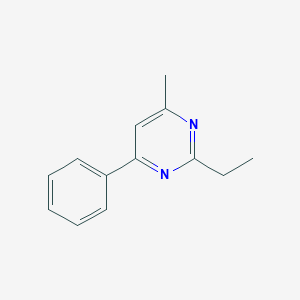
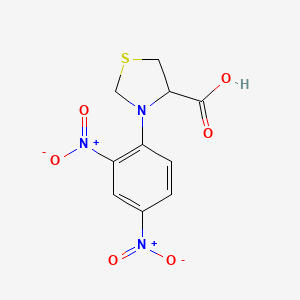
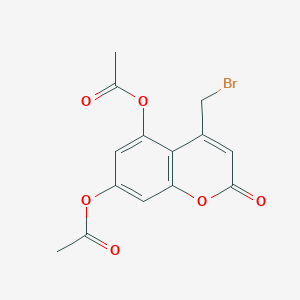
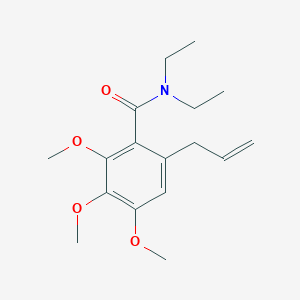
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
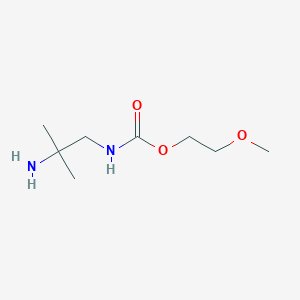
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
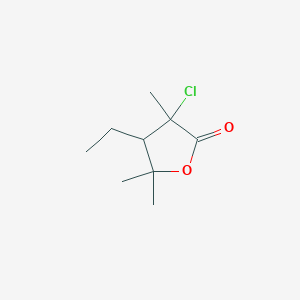
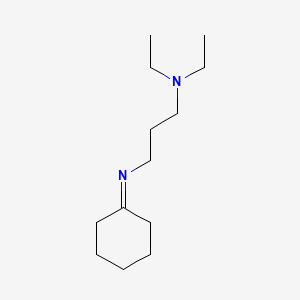
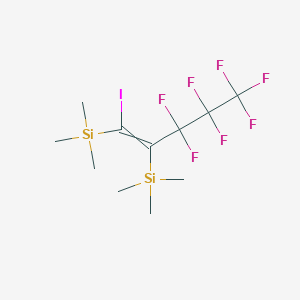
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
